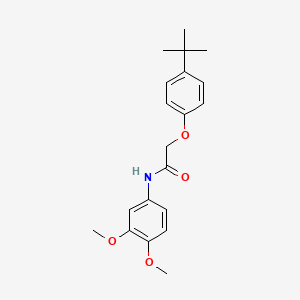
(3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is an organic compound that features a methoxyphenyl group and a methylpiperidinyl group connected through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Methoxybenzoyl chloride+3-MethylpiperidineBasethis compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Hydroxyphenyl-(3-methylpiperidin-1-yl)methanone.
Reduction: (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its methoxyphenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The methoxyphenyl group can interact with aromatic residues in the binding site, while the piperidinyl group can form hydrogen bonds or ionic interactions with other residues.
Comparación Con Compuestos Similares
- (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methane
- (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)ethanone
- (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)propanone
Comparison: Compared to its analogs, (3-Methoxyphenyl)-(3-methylpiperidin-1-yl)methanone has a unique combination of a methoxyphenyl group and a methylpiperidinyl group connected through a methanone linkage. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. For instance, the presence of the methoxy group can enhance its solubility in organic solvents, while the piperidinyl group can increase its binding affinity to biological targets.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-4-8-15(10-11)14(16)12-6-3-7-13(9-12)17-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHRASSBJEHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-(4-CHLOROPHENYL)UREA](/img/structure/B5133028.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5133051.png)

![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
![3,5-dimethoxy-N-[[1-(2-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methyl]benzamide](/img/structure/B5133063.png)

![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5133070.png)

![Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)
![2-{[(1E)-3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-EN-1-YL]amino}benzamide](/img/structure/B5133103.png)

